ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H28N4O3S3 and its molecular weight is 552.7g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its intricate structure suggests a diverse range of biological activities. This article explores its biological activity based on available research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Weight | 552.74 g/mol |
Molecular Formula | C27H28N4O3S3 |
LogP | 4.9938 |
LogD | 2.8906 |
LogSw | -4.5463 |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of a thiophene ring and various functional groups enhances its ability to interact with biological macromolecules.
G Protein-Coupled Receptors (GPCRs)
Research indicates that compounds with similar structures exhibit significant interactions with GPCRs, which play crucial roles in signal transduction and cellular communication. These interactions can lead to alterations in intracellular signaling pathways, affecting various physiological responses such as inflammation and pain perception .
Antimicrobial Activity
A study examined the antimicrobial properties of related compounds and reported varying degrees of effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, suggesting that modifications in structure could enhance efficacy against specific pathogens .
Antioxidant Activity
Compounds similar to this compound have shown promising antioxidant activity. This property is essential for mitigating oxidative stress-related diseases and could be a significant area for further exploration .
Case Studies
- Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against a panel of pathogens including Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited a notable reduction in microbial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
- Case Study on Antioxidant Potential : In vitro assays demonstrated that the compound significantly scavenged free radicals, indicating its capability to protect cells from oxidative damage. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .
Properties
IUPAC Name |
ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S3/c1-3-34-27(33)24-16-7-4-5-8-20(16)37-26(24)30-22(32)15-36-25-17(13-28)23(21-9-6-12-35-21)18-14-31(2)11-10-19(18)29-25/h6,9,12H,3-5,7-8,10-11,14-15H2,1-2H3,(H,30,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBIRVVZGXTCIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(CN(CC4)C)C(=C3C#N)C5=CC=CS5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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